molecular formula C19H24N4O4S B2923949 2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 1105246-17-0

2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2923949
CAS No.: 1105246-17-0
M. Wt: 404.49
InChI Key: OIYLDROIQZNGHX-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzamide moiety is then introduced through amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Lacks the thieno[3,4-c]pyrazole ring system, making it less complex.

    N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide: Similar structure but without the dimethoxy groups.

Uniqueness

The presence of both the thieno[3,4-c]pyrazole ring system and the dimethoxybenzamide moiety in 2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide makes it unique. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-4-8-20-16(24)9-23-18(13-10-28-11-14(13)22-23)21-19(25)12-6-5-7-15(26-2)17(12)27-3/h5-7H,4,8-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYLDROIQZNGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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